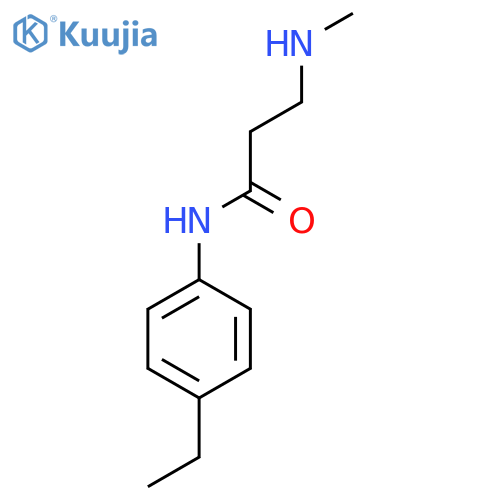Cas no 1248129-50-1 (N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide)

1248129-50-1 structure
商品名:N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide
CAS番号:1248129-50-1
MF:C12H18N2O
メガワット:206.284122943878
MDL:MFCD16086003
CID:4691131
N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide 化学的及び物理的性質
名前と識別子
-
- N~1~-(4-ethylphenyl)-N~3~-methyl-beta-alaninamide
- N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide
- N-(4-ethylphenyl)-N~3~-methyl-beta-alaninamide
- BBL022506
- STL262621
- T3955
- N-(4-Ethylphenyl)-N3-methyl-beta-alaninamide
- propanamide, N-(4-ethylphenyl)-3-(methylamino)-
- N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide
-
- MDL: MFCD16086003
- インチ: 1S/C12H18N2O/c1-3-10-4-6-11(7-5-10)14-12(15)8-9-13-2/h4-7,13H,3,8-9H2,1-2H3,(H,14,15)
- InChIKey: GVRSZHULEWPTLB-UHFFFAOYSA-N
- ほほえんだ: O=C(CCNC)NC1C=CC(=CC=1)CC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 186
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 41.1
N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB384262-500 mg |
N-(4-Ethylphenyl)-N3-methyl-beta-alaninamide |
1248129-50-1 | 500mg |
€272.40 | 2023-04-25 | ||
| TRC | N258005-500mg |
N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide |
1248129-50-1 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | N258005-250mg |
N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide |
1248129-50-1 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | N258005-1000mg |
N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide |
1248129-50-1 | 1g |
$ 720.00 | 2022-06-03 | ||
| A2B Chem LLC | AI16023-500mg |
N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide |
1248129-50-1 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| abcr | AB384262-500mg |
N-(4-Ethylphenyl)-N3-methyl-beta-alaninamide; . |
1248129-50-1 | 500mg |
€269.00 | 2025-02-16 | ||
| Ambeed | A769735-1g |
N1-(4-EThylphenyl)-n3-methyl-beta-alaninamide |
1248129-50-1 | 95% | 1g |
$413.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399853-500mg |
N-(4-ethylphenyl)-3-(methylamino)propanamide |
1248129-50-1 | 95% | 500mg |
¥2376.00 | 2024-08-09 |
N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
1248129-50-1 (N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide) 関連製品
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1248129-50-1)N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide

清らかである:99%
はかる:1g
価格 ($):372.0